molecular formula C10H15N3O2 B1521375 Tert-butyl 6-aminopyridin-2-ylcarbamate CAS No. 322690-31-3

Tert-butyl 6-aminopyridin-2-ylcarbamate

Cat. No. B1521375
CAS RN: 322690-31-3
M. Wt: 209.24 g/mol
InChI Key: KEKAANXUQSMDMK-UHFFFAOYSA-N
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Description

Tert-butyl 6-aminopyridin-2-ylcarbamate is a chemical compound with the molecular formula C10H15N3O2 . It has a molecular weight of 209.25 . The compound is typically in the form of a solid, and its physical form is a crystal or powder that is white to slightly pale yellow .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14) . The SMILES string is CC(C)(C)OC(=O)Nc1cccc(N)n1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 209.25 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Chiral Ligand Development

Tert-butyl 6-aminopyridin-2-ylcarbamate serves as a scaffold for the development of chiral ligands and modified backbone units for peptide nucleic acids (PNAs). A practical synthesis method has been developed for its derivatives, such as trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting its potential utility in creating optically active compounds for further chemical and biological applications (Xu & Appella, 2006).

Coordination Chemistry and Complex Synthesis

The compound has found use in coordination chemistry, where derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the core structure of this compound, have been utilized as ligands. These derivatives have shown significant potential in forming luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions, indicating the versatility of this compound's derivatives in creating complex metal coordination entities (Halcrow, 2005).

Photoluminescence and Material Science Applications

Research into photoluminescence properties of rhenium(I) complexes based on 2,2':6',2''-terpyridine derivatives, including those related to this compound, has led to the development of materials with strong MLCT character. These materials are being studied for their potential applications in optoelectronic devices, showcasing the role of this compound derivatives in advancing the field of material science (Wang et al., 2013).

Catalytic Applications and Organic Transformations

Terpyridines and their transition metal complexes, related to the chemical framework of this compound, have been explored for their catalytic applications. These materials have been applied in a range of reactions, including water splitting, biochemical transformations, and polymerization reactions, demonstrating the broad utility of this compound derivatives in catalysis and organic synthesis (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302 and H317 . The precautionary statement is P280 .

properties

IUPAC Name

tert-butyl N-(6-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKAANXUQSMDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666927
Record name tert-Butyl (6-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

322690-31-3
Record name tert-Butyl (6-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(tert-butoxycarbonylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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